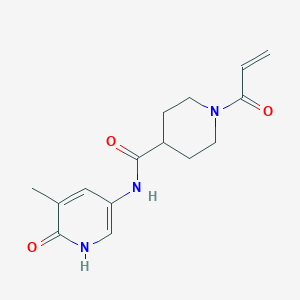

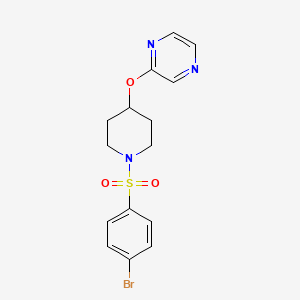

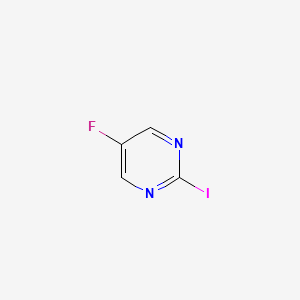

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of similar compounds is often stabilized by weak intra-molecular π-π stacking interactions . For instance, in a related compound, the piperidine ring adopts a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve ring cleavage methodology reactions . This allows for the selective introduction of multiple functional groups .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Researchers have developed novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material. These compounds exhibit antimicrobial activities, highlighting their potential for developing new antimicrobial agents (Ammar et al., 2004).

Antimicrobial Activities

A study explored the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, treated with 4-acetyl benzene sulfonyl chloride, leading to sulfonamide derivatives. These derivatives showed promising antimicrobial properties (El‐Emary et al., 2002).

Antibacterial Agents

The creation of heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications was investigated. By reacting ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds, researchers synthesized derivatives with high antibacterial activity (Azab et al., 2013).

Molecular Structure and Reactivity Studies

A study focused on crystal engineering using bisphenols and pyrazine, among other heteroaromatic amines, to form hydrogen-bonded adducts with 4,4'-sulfonyldiphenol. This research provides insight into the structural complexity and potential applications of these compounds in designing new materials with specific molecular interactions (Ferguson et al., 1999).

Orientations Futures

“2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine” holds promise in scientific studies, enabling advancements and breakthroughs in various fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propriétés

IUPAC Name |

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O3S/c16-12-1-3-14(4-2-12)23(20,21)19-9-5-13(6-10-19)22-15-11-17-7-8-18-15/h1-4,7-8,11,13H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRWUJAKKLNXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-N-[1-(3-methylphenyl)cyclopentyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2909015.png)

![2,2,2-trifluoroethyl (1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2909018.png)

![1-(3-methoxyphenyl)-4-(1-(4-phenoxybutyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2909019.png)

![4-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2909023.png)

![4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2909024.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2909028.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2909031.png)

![3,4,9-trimethyl-7-(2-methylallyl)-1-(2-(piperidin-1-yl)ethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2909036.png)